N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Compound Structure and Properties
The molecular formula of N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C24H24ClN3O4S, with a molecular weight of 486.0 g/mol. The compound features a unique arrangement of functional groups that may contribute to its biological activity, including a chlorophenyl group, a sulfanyl linkage, and a pyrimidine-benzofuro moiety.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activities. For instance, derivatives of benzofuro and pyrimidine structures have been studied for their efficacy against various pathogens. Preliminary studies suggest that N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could possess antibacterial properties due to its structural characteristics.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on similar compounds have shown varying levels of cytotoxicity against human cell lines. For example, some derivatives demonstrated low toxicity levels in HEK-293 cells while maintaining antimicrobial efficacy. Future studies on N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide should include comprehensive cytotoxicity evaluations.
Synthesis and Evaluation
A study focused on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. The design and synthesis of substituted derivatives have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that structural analogs of N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could also yield potent anti-tubercular agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and potential biological targets. These studies can provide insights into the binding affinities and mechanisms of action that could explain the observed biological activities. For instance, docking analyses with similar compounds have indicated favorable interactions with bacterial enzymes critical for survival.
Summary Table of Biological Activities
Activity | Findings |
---|---|
Antimicrobial | Potential activity against various pathogens |
Cytotoxicity | Low toxicity observed in preliminary studies |
Anti-tubercular | Related compounds show significant activity |
Molecular Docking | Favorable interactions predicted with bacterial targets |
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-7-12-28-23(30)22-21(16-8-3-6-11-19(16)32-22)27-24(28)33-14-20(29)26-18-10-5-4-9-17(18)25/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPIQPCCIFALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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